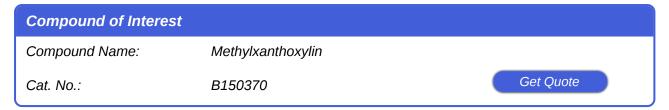


# In-Depth Technical Guide to the Spectral Data of Methylxanthoxylin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **Methylxanthoxylin**, scientifically known as 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of this compound.

# **Chemical Identity**

Systematic Name: 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone

• Common Name: Methylxanthoxylin

• CAS Registry Number: 23121-32-6

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

Chemical Structure:

## **Spectral Data Summary**

While a complete, unified spectral dataset for **Methylxanthoxylin** is not readily available in public repositories, this guide compiles and presents the most relevant information sourced



from various scientific databases and publications.

### Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. A mass spectrum for **Methylxanthoxylin** has been recorded in the MassBank of North America.

Table 1: Mass Spectrometry Data for Methylxanthoxylin

Database	Spectrum ID	Ionization Mode	Key m/z Peaks
MassBank of North America	MoNA_0002053	ESI	Data not fully detailed in the public record

Further analysis of the raw data from the repository is recommended for a complete fragmentation pattern.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is essential for elucidating the detailed molecular structure. Although a complete, published spectrum for **Methylxanthoxylin** was not found during the literature search, data for structurally similar compounds can provide valuable comparative insights. The synthesis of **Methylxanthoxylin** has been reported, and the characterization data, including NMR, is likely present in the original publication.

Note: The following tables are placeholders. Researchers should consult the primary literature for experimentally obtained values.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **Methylxanthoxylin** 

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Predicted values	s, d, t, q, m	#H	Aromatic H, -OCH <sub>3</sub> , - CH <sub>3</sub> , -C(O)CH <sub>3</sub>



Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **Methylxanthoxylin** 

Chemical Shift (ppm)	Assignment
Predicted values	Aromatic C, -OCH <sub>3</sub> , -CH <sub>3</sub> , C=O

### Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule. While a specific IR spectrum for **Methylxanthoxylin** is not readily available, characteristic absorption bands can be predicted based on its structure.

Table 4: Predicted IR Absorption Bands for Methylxanthoxylin

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400-3200	O-H (hydroxyl), intramolecular hydrogen-bonded
~2950-2850	C-H (aliphatic)
~1650-1630	C=O (ketone), conjugated and hydrogen- bonded
~1600, ~1470	C=C (aromatic)
~1250-1000	C-O (ether and phenol)

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectral data discussed above. Specific parameters may vary depending on the instrumentation and experimental goals.

#### Mass Spectrometry (LC-MS)

• Sample Preparation: Dissolve a small amount of **Methylxanthoxylin** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.



- Chromatographic Separation (LC):
  - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.2-0.4 mL/min.
  - Injection Volume: 1-5 μL.
- Mass Spectrometric Detection (MS):
  - Ion Source: Electrospray Ionization (ESI) in positive and/or negative mode.
  - Scan Range: m/z 50-500.
  - Capillary Voltage: 3-4 kV.
  - Fragmentor Voltage: 70-120 V.
  - Gas Temperature: 300-350 °C.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of Methylxanthoxylin in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
  - Spectrometer: 400 MHz or higher.
  - Pulse Program: Standard single-pulse experiment (zg30).
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: -2 to 12 ppm.



- <sup>13</sup>C NMR Spectroscopy:
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Standard proton-decoupled experiment (zgpg30).
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0 to 220 ppm.

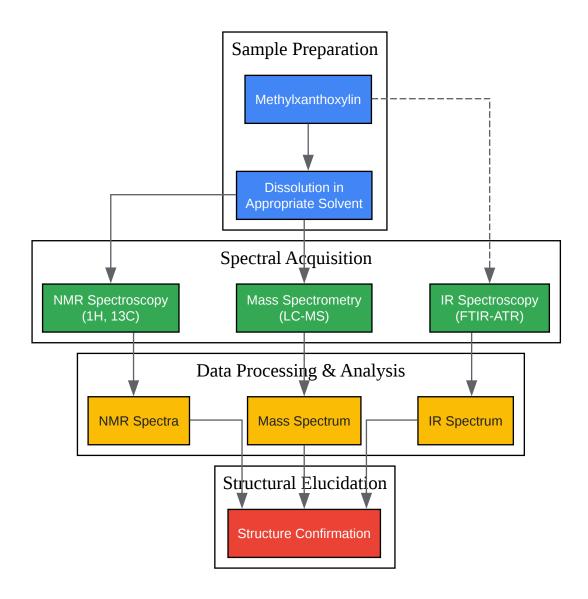
#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid
  Methylxanthoxylin sample directly onto the ATR crystal.
- Data Acquisition:
  - Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - Background: A background spectrum of the empty ATR crystal should be collected before the sample measurement.

# Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **Methylxanthoxylin**.





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Caption: General workflow for spectral data acquisition and analysis.

This guide serves as a foundational resource for understanding the spectral characteristics of **Methylxanthoxylin**. For definitive data, it is highly recommended to consult the primary scientific literature detailing the synthesis and characterization of this compound.

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